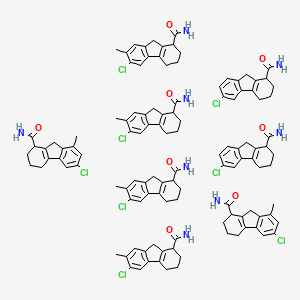
Spikenard extract
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spikenard extract, also known as Nardostachys jatamansi extract, is derived from the rhizomes of the Nardostachys jatamansi plant, a flowering plant in the honeysuckle family. This plant is native to the Himalayan regions of Nepal, China, and India. The extract is known for its aromatic, amber-colored essential oil, which has been used for centuries in traditional medicine, perfumery, and religious ceremonies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method of obtaining spikenard extract is through the steam distillation of the rhizomes of Nardostachys jatamansi. The rhizomes are crushed and subjected to steam distillation, which separates the essential oil from the plant material .
Industrial Production Methods: In industrial settings, the extraction process involves the following steps:
Harvesting: The rhizomes are harvested from mature plants.
Drying: The harvested rhizomes are dried to reduce moisture content.
Crushing: The dried rhizomes are crushed into smaller pieces to facilitate the extraction process.
Steam Distillation: The crushed rhizomes are subjected to steam distillation, where steam is passed through the plant material to vaporize the essential oil.
Condensation: The vaporized oil is then condensed back into liquid form and collected.
Chemical Reactions Analysis
Types of Reactions: Spikenard extract undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert certain ketones in the extract to alcohols.
Substitution: The extract can undergo substitution reactions, particularly in the presence of halogens or other reactive groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogens such as chlorine and bromine are often used in substitution reactions.
Major Products:
Valerenal: Formed through the oxidation of sesquiterpenes.
Valerenic Acid: Another oxidation product of sesquiterpenes.
Alcohols: Formed through the reduction of ketones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of spikenard extract involves several molecular targets and pathways:
Neurotransmitter Modulation: The extract increases the levels of gamma-aminobutyric acid (GABA) in the brain, which has a calming effect and reduces anxiety.
Anti-inflammatory Pathways: The extract inhibits the nuclear factor kappa B (NF-κB) pathway, reducing the production of pro-inflammatory cytokines and enzymes.
Antioxidant Activity: The extract has been shown to increase the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Spikenard extract is unique in its chemical composition and therapeutic properties. it shares similarities with other compounds:
Valerian Root Extract: Both extracts contain sesquiterpenes and have sedative and anxiolytic properties.
Agarwood Oil: Similar to this compound, agarwood oil has a calming effect and is used in aromatherapy.
Lavender Oil: Both extracts are used in traditional medicine for their calming and anti-inflammatory properties.
Properties
Molecular Formula |
C118H124Cl8N8O8 |
|---|---|
Molecular Weight |
2065.9 g/mol |
IUPAC Name |
6-chloro-7-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-8-methyl-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide;6-chloro-2,3,4,9-tetrahydro-1H-fluorene-1-carboxamide |
InChI |
InChI=1S/6C15H16ClNO.2C14H14ClNO/c4*1-8-5-9-6-13-10(12(9)7-14(8)16)3-2-4-11(13)15(17)18;2*1-8-5-9(16)6-13-10-3-2-4-11(15(17)18)14(10)7-12(8)13;2*15-9-5-4-8-6-13-10(12(8)7-9)2-1-3-11(13)14(16)17/h4*5,7,11H,2-4,6H2,1H3,(H2,17,18);2*5-6,11H,2-4,7H2,1H3,(H2,17,18);2*4-5,7,11H,1-3,6H2,(H2,16,17) |
InChI Key |
CVULIBDCMHJJSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC2=C(C=C1Cl)C3=C(C2)C(CCC3)C(=O)N.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.CC1=CC(=CC2=C1CC3=C2CCCC3C(=O)N)Cl.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N.C1CC(C2=C(C1)C3=C(C2)C=CC(=C3)Cl)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















